Butyl 1H,1H-perfluorohexyl carbonate
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Overview
Description
Butyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of both butyl and perfluorohexyl groups, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of butyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Butyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of butyl alcohol and 1H,1H-perfluorohexyl alcohol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Butyl alcohol and 1H,1H-perfluorohexyl alcohol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving carbonates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and surfactants.
Mechanism of Action
The mechanism of action of Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis, releasing butyl alcohol and 1H,1H-perfluorohexyl alcohol, which can further interact with biological molecules. The perfluorohexyl group imparts unique hydrophobic properties, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Butyl 1H,1H-perfluorohexyl carbonate can be compared with other similar compounds such as:
- Methyl 1H,1H-perfluorohexyl carbonate
- Ethyl 1H,1H-perfluorohexyl carbonate
- Propyl 1H,1H-perfluorohexyl carbonate
Uniqueness
The butyl group in this compound provides a balance between hydrophobicity and reactivity, making it more versatile compared to its methyl, ethyl, and propyl counterparts. This unique combination of properties makes it particularly valuable in applications requiring specific hydrophobic and reactive characteristics.
Properties
Molecular Formula |
C11H11F11O3 |
---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-2-3-4-24-6(23)25-5-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h2-5H2,1H3 |
InChI Key |
UPWPQOIKJHOJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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